![molecular formula C12H14N2O2 B563189 rac Mephenytoin-d5 CAS No. 1185032-66-9](/img/structure/B563189.png)
rac Mephenytoin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac Mephenytoin-d5 is a labelled analog of rac Mephenytoin, which is an anticonvulsant agent . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of rac Mephenytoin-d5 is C12H9D5N2O2 . The molecular weight is 223.28 .Physical And Chemical Properties Analysis
Rac Mephenytoin-d5 is a white to off-white solid . It is soluble in DMSO and Methanol . The melting point is 135-136°C . The density is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmacogenetics in Antiepileptic Drug Metabolism
Research in pharmacogenetics provides insights into how genetic variations affect the metabolism of drugs, including antiepileptic drugs (AEDs), by enzymes like CYP2C9 and CYP2C19. Mephenytoin, a prodrug closely related to rac Mephenytoin-d5, is metabolized by CYP2C19, offering a paradigm for studying drug metabolism and response variability among individuals. Understanding the metabolic pathways of compounds like rac Mephenytoin-d5 can enhance the development of safer and more effective therapeutic strategies, especially in conditions requiring precise dosing and management, such as epilepsy.
Metabolic Pathways and Genetic Variability : The study by Klotz (2007) on the metabolism of AEDs emphasizes the significance of CYP2C19 polymorphisms in affecting drug plasma concentrations and exposure, highlighting the importance of genetic factors in the clinical action of drugs. This research underlines the potential implications for rac Mephenytoin-d5 in pharmacokinetic studies and its utility in understanding patient-specific drug metabolism and efficacy, paving the way for personalized medication strategies (Klotz, 2007).
Pharmacogenetic Investigations : Further pharmacogenetic investigations, as reviewed by Löscher et al. (2009), into the genetic makeup influencing the treatment outcomes with AEDs, provide a comprehensive understanding of how genetic variability influences drug efficacy, tolerability, and safety. Such studies are integral in elucidating the pharmacological profiles of related compounds like rac Mephenytoin-d5 and in optimizing therapeutic regimens based on genetic predispositions (Löscher et al., 2009).
Wirkmechanismus
Target of Action
The primary target of rac Mephenytoin-d5 is the neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for the transmission of signals in the nervous system .
Mode of Action
rac Mephenytoin-d5 interacts with its targets by blocking frequency-, use-, and voltage-dependent neuronal sodium channels . This interaction limits the repetitive firing of action potentials, thereby inhibiting the spread of seizure activity, particularly in the motor cortex .
Biochemical Pathways
By limiting the firing of action potentials, rac Mephenytoin-d5 can modulate the activity of these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of rac Mephenytoin-d5’s action primarily involve the stabilization of the neuronal membrane and the inhibition of seizure activity. By blocking neuronal sodium channels, the compound prevents the excessive stimulation of neurons and the associated hyperexcitability. This action helps to control various forms of epilepsy .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UPKDRLQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662066 |
Source
|
Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Mephenytoin-d5 | |
CAS RN |
1185032-66-9 |
Source
|
Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.